molecular formula C10H6BrCl2N B6256044 6-bromo-4,8-dichloro-2-methylquinoline CAS No. 1155606-65-7

6-bromo-4,8-dichloro-2-methylquinoline

Cat. No.: B6256044
CAS No.: 1155606-65-7
M. Wt: 290.97 g/mol
InChI Key: OBUIPMCJIAYVER-UHFFFAOYSA-N
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Description

6-Bromo-4,8-dichloro-2-methylquinoline is a halogenated quinoline derivative with the molecular formula C10H6BrCl2N. Quinolines are heterocyclic aromatic organic compounds, and this particular compound is characterized by the presence of bromine and chlorine atoms at specific positions on the quinoline ring, along with a methyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-bromo-4,8-dichloro-2-methylquinoline typically involves halogenation reactions starting from quinoline or its derivatives. One common method is the direct halogenation of 2-methylquinoline using bromine and chlorine in the presence of a suitable catalyst under controlled conditions.

Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using continuous flow reactors or batch reactors, ensuring precise control over reaction conditions such as temperature, pressure, and reactant concentrations. The use of advanced purification techniques, such as column chromatography, ensures the isolation of the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions: 6-Bromo-4,8-dichloro-2-methylquinoline can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form quinone derivatives.

  • Reduction: Reduction reactions can lead to the formation of hydroquinoline derivatives.

  • Substitution: Halogen atoms can be substituted with other functional groups, such as alkyl or aryl groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution.

Major Products Formed:

  • Oxidation: Quinone derivatives, such as 6-bromo-4,8-dichloro-2-methylquinone.

  • Reduction: Hydroquinoline derivatives, such as 6-bromo-4,8-dichloro-2-methylhydroquinoline.

  • Substitution: Alkyl or aryl substituted quinolines, depending on the nucleophile or electrophile used.

Scientific Research Applications

6-Bromo-4,8-dichloro-2-methylquinoline has various applications in scientific research, including:

  • Chemistry: It serves as a building block for the synthesis of more complex organic compounds.

  • Biology: The compound can be used as a probe in biological studies to understand cellular processes.

  • Industry: It can be used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 6-bromo-4,8-dichloro-2-methylquinoline exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The pathways involved can vary widely, but often include interactions with cellular signaling pathways.

Comparison with Similar Compounds

6-Bromo-4,8-dichloro-2-methylquinoline is unique due to its specific halogenation pattern and methyl group placement. Similar compounds include:

  • 6-Bromo-2-methylquinoline: Lacks the chlorine atoms.

  • 4,8-Dichloro-2-methylquinoline: Lacks the bromine atom.

  • 2-Methylquinoline: Lacks both halogen atoms.

Properties

CAS No.

1155606-65-7

Molecular Formula

C10H6BrCl2N

Molecular Weight

290.97 g/mol

IUPAC Name

6-bromo-4,8-dichloro-2-methylquinoline

InChI

InChI=1S/C10H6BrCl2N/c1-5-2-8(12)7-3-6(11)4-9(13)10(7)14-5/h2-4H,1H3

InChI Key

OBUIPMCJIAYVER-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C=C(C=C(C2=N1)Cl)Br)Cl

Purity

95

Origin of Product

United States

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